![molecular formula C14H16N6O5 B2833705 5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid CAS No. 1214112-20-5](/img/structure/B2833705.png)

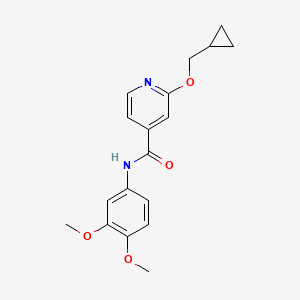

5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

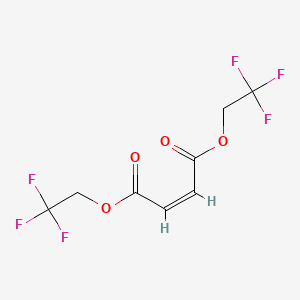

The compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purin-8(2H)-yl group, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA. The compound also contains an amino group (-NH2) and a carboxylic acid group (-COOH), which are common in amino acids .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

This compound, due to its multiple functional groups, could participate in a variety of chemical reactions. The amino group could participate in acid-base reactions, the carboxylic acid group could undergo reactions typical of carboxylic acids, and the purine ring could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar functional groups have similar properties. For example, the presence of a carboxylic acid group suggests that the compound would be acidic .Applications De Recherche Scientifique

Methylglyoxal in Biological Systems

Methylglyoxal (MG) plays a critical role in biological systems, being a highly reactive compound involved in forming advanced glycation end-products (AGEs). These AGEs are linked with complications in diabetes and neurodegenerative diseases. The study by Nemet, Varga-Defterdarović, and Turk (2006) emphasizes the presence of MG in foodstuffs and its formation through various enzymatic and non-enzymatic reactions within organisms. This research sheds light on the balance between MG production and detoxification, highlighting its potential for both detrimental and beneficial health effects, including anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).

Nitric Oxide Synthases Inhibition

The design and synthesis of specific inhibitors targeting nitric oxide synthases (NOS) have therapeutic implications, especially in conditions related to excessive nitric oxide production. Ulhaq et al. (1998) explored the potential of certain amino acids, including S-2-amino-5-azolylpentanoic acids, as inhibitors for different NOS isoforms. This research illustrates the utility of structural analogs in modulating enzymatic activities, potentially offering avenues for therapeutic intervention in inflammatory and neurodegenerative disorders (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).

Safety and Hazards

Propriétés

IUPAC Name |

5-amino-2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O5/c1-6-5-19-9-10(18(2)14(25)17-11(9)22)16-13(19)20(6)7(12(23)24)3-4-8(15)21/h5,7H,3-4H2,1-2H3,(H2,15,21)(H,23,24)(H,17,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDNMRIPLVVZFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C(CCC(=O)N)C(=O)O)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2833622.png)

![1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2833626.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2833633.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2833635.png)

![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833637.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B2833643.png)